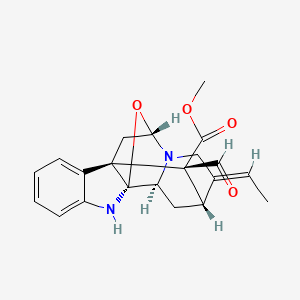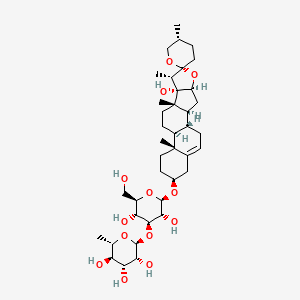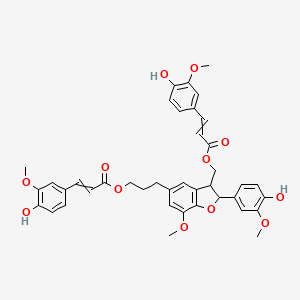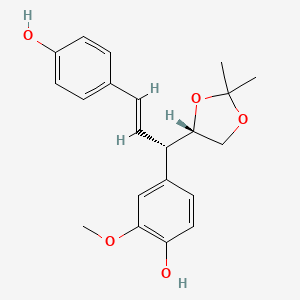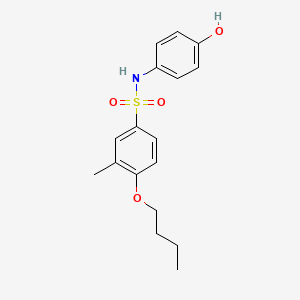
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, also known as BHMS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in different biochemical and physiological studies.
Mechanism of Action
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide exerts its anti-inflammatory and anticancer effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. The compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound's low bioavailability and potential toxicity at high concentrations limit its use in in vivo studies. Additionally, 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide's specificity for COX-2 may limit its use in studies that require the inhibition of other enzymes involved in inflammation.
Future Directions
There are several future directions for 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide research. One potential area of study is the compound's use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to reduce the levels of amyloid-beta, which is a protein that accumulates in the brains of Alzheimer's patients. Another potential area of study is the use of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide in combination with other compounds to enhance its therapeutic effects. For example, 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to enhance the anticancer effects of cisplatin, a commonly used chemotherapy drug.
Synthesis Methods
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide can be synthesized using different methods; however, the most common approach involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with 4-hydroxyaniline. This reaction leads to the formation of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, which can be purified using different techniques such as recrystallization and chromatography.
Scientific Research Applications
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been used in various scientific studies due to its potential therapeutic applications. One of the most significant areas of research has been the compound's anti-inflammatory properties. Studies have shown that 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)18-14-5-7-15(19)8-6-14/h5-10,12,18-19H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISALIXQPJSDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602794.png)
![(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602795.png)
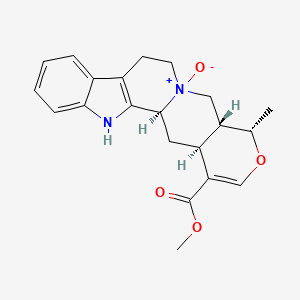
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)
